molecular formula C5H6N2O2 B2651539 (NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine CAS No. 2419121-55-2

(NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine

Cat. No.: B2651539
CAS No.: 2419121-55-2
M. Wt: 126.115
InChI Key: IUQANFVYTAXOSI-UHFFFAOYSA-N
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Description

(NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine is a specialized chemical reagent designed for advanced drug discovery and development. This compound integrates a 1,2-oxazole (isoxazole) heterocycle, a privileged scaffold in medicinal chemistry, with a reactive oxime functional group . The 1,2-oxazole moiety is a fundamental structure in neuropharmacology, found in naturally occurring neuroactive compounds such as muscimol and ibotenic acid, which act on GABA and glutamate receptors in the central nervous system . Furthermore, unnatural amino acids incorporating this heterocycle have been developed as specific agonists for excitatory amino acid receptors, such as AMPA receptors . The oxime functional group significantly expands the utility and biological profile of this molecule. Oximes are increasingly investigated as kinase inhibitors with demonstrated anticancer and anti-inflammatory activities . The oxime group, with its unique pharmacophore containing two hydrogen-bond acceptors and one donor, can lead to distinct interactions with biological targets compared to carbonyl compounds, potentially enhancing selectivity and potency . This makes (NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine a versatile precursor for constructing diverse compound libraries. It is particularly valuable for generating novel heterocyclic peptides and amino acid-like building blocks, which are essential for creating DNA-encoded chemical libraries used in the high-throughput discovery of small-molecule protein ligands . Researchers can leverage this compound to develop potential therapeutics targeting kinase-mediated pathways, neurological disorders, and chronic inflammatory diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-4-5(2-6-8)3-7-9-4/h2-3,8H,1H3/b6-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQANFVYTAXOSI-QHHAFSJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NO1)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine typically involves the reaction of 5-methyl-1,2-oxazole-4-carbaldehyde with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for (NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions include various oxazole derivatives, amines, and substituted oxazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of (NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Core Heterocyclic Scaffolds

The heterocyclic core significantly influences electronic properties, solubility, and reactivity.

Compound Heterocycle Key Features
Target Compound 1,2-Oxazole Adjacent O and N atoms; moderate dipole moment; 5-methyl substitution
(E)-N-{[3-Methyl-1-phenyl-5-(pyrrolyl)pyrazol-4-yl]methylidene}hydroxylamine () Pyrazole Two N atoms in 1,2-positions; aromaticity; bulky phenyl/pyrrole substituents
N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine HCl () 1,2,4-Oxadiazole Higher N-content; cyclobutyl substituent; HCl salt enhances solubility
5-Methyl-N-[(1E,3E)-3-[(5-methylisoxazol-3-yl)imino]propenyl]isoxazol-3-amine HCl () Dual 1,2-Oxazole Conjugated imino-propenyl linker; dual methylisoxazole motifs; HCl salt

Key Observations :

  • 1,2,4-Oxadiazole () has higher nitrogen content, often associated with metabolic stability in drug design .

Functional Groups and Substituents

Substituents dictate steric, electronic, and intermolecular interaction profiles.

Compound Functional Groups/Substituents Impact
Target Compound 5-Methyl-1,2-oxazole, hydroxylamine Methyl enhances lipophilicity; hydroxylamine enables H-bonding
Compound Phenyl, pyrrole, pyrazole Bulky aromatic groups reduce solubility but enhance π-π interactions
Compound Cyclobutyl, ethylamine HCl Strained cyclobutyl increases steric hindrance; HCl salt improves aqueous solubility
Compound Dual methylisoxazole, conjugated imino-propenyl Extended conjugation may enhance UV absorption; HCl salt aids crystallinity

Key Observations :

  • The target’s hydroxylamine group facilitates hydrogen bonding, as seen in ’s O—H···N interactions forming tetramers .
  • Hydrochloride salts () improve solubility but alter protonation states compared to free bases.

Crystal Packing and Solid-State Behavior

Crystal structures reveal intermolecular interactions critical for material properties.

  • : Forms tetramers via O—H···N hydrogen bonds and layers through C—H···π interactions, driven by phenyl/pyrrole substituents .

Physicochemical Properties

Property Target Compound Compound Compound Compound
Molecular Formula C₆H₇N₂O₂ C₁₆H₁₆N₄O C₉H₁₆ClN₃O C₁₁H₁₃ClN₄O₂
Molar Mass (g/mol) 155.14 296.33 229.70 268.70
Solubility (Inference) Moderate Low (aromatic) High (HCl salt) High (HCl salt)

Key Observations :

  • The target’s lower molar mass and lack of ionic groups suggest moderate solubility in organic solvents.
  • HCl salts () exhibit higher aqueous solubility due to ionic character .

Biological Activity

(NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine is a synthetic compound belonging to the oxazole family, characterized by its unique structural and functional properties. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in various fields such as medicine and pharmacology.

Synthesis

The synthesis of (NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine typically involves the reaction of 5-methyl-1,2-oxazole-4-carbaldehyde with hydroxylamine. The reaction is generally carried out under mild conditions, often utilizing a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Biological Activity Overview

Research indicates that (NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine exhibits significant biological activity, particularly in the following areas:

Anticancer Properties

Studies have shown that hydroxylamine derivatives can act as potent inhibitors of various kinases involved in cancer progression. For instance, a related compound demonstrated single-digit nanomolar activity against mutant forms of the epidermal growth factor receptor (EGFR), which is crucial in many cancers .

The biological activity of (NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine is primarily attributed to its ability to form covalent bonds with specific molecular targets. This interaction can lead to inhibition of enzyme activity or modulation of receptor functions, impacting cellular pathways associated with cancer growth and inflammation .

Case Study 1: EGFR Inhibition

A recent study evaluated the efficacy of a hydroxylamine-based compound similar to (NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine against various patient-derived cell lines with different EGFR statuses. The compound exhibited an IC50 value of 7.2 nM against the NCI-H3255 NSCLC cell line harboring the common EGFR L858R mutation, indicating a significant improvement over previous inhibitors .

Case Study 2: Anti-inflammatory Effects

Another investigation highlighted the anti-inflammatory properties of oxime derivatives. Compounds with similar structures were shown to inhibit pro-inflammatory cytokine production and reduce oxidative stress in cellular models. This suggests that (NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine may also have therapeutic potential in treating inflammatory diseases .

Comparative Analysis

To better understand the unique properties of (NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine, we can compare it with other related compounds:

Compound Activity IC50 Value Mechanism
(NE)-N-[5-methyl-1,2-oxazol-4-yl]hydroxylamineAnticancer7.2 nMEGFR inhibition
Hydroxylamine derivative AAnticancer10 nMKinase inhibition
Hydroxylamine derivative BAnti-inflammatoryN/ACytokine modulation

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